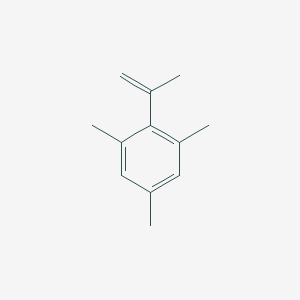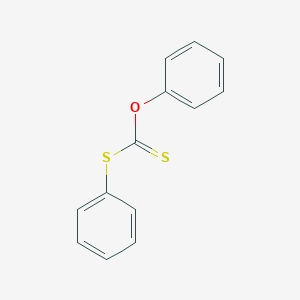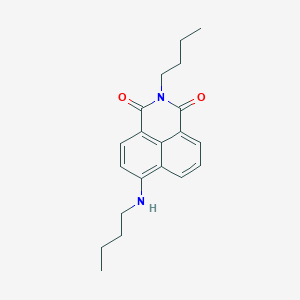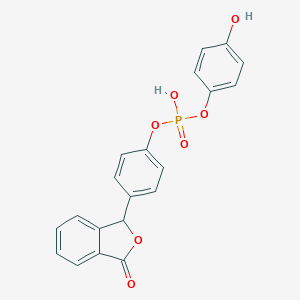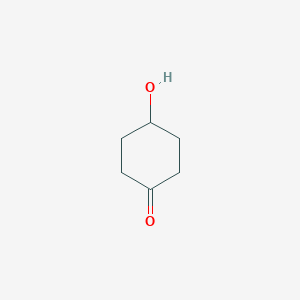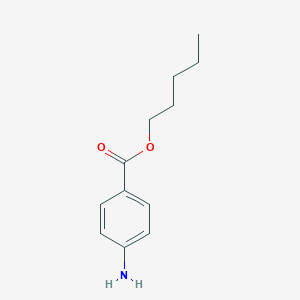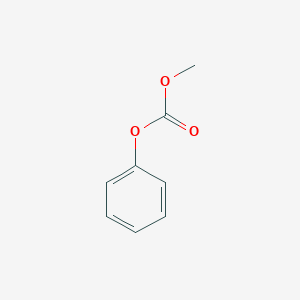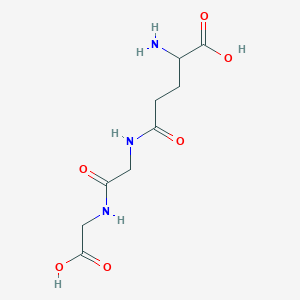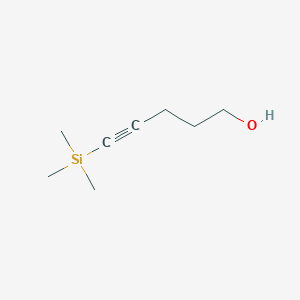
5-(Trimethylsilyl)-4-pentyn-1-ol
Overview
Description
5-(Trimethylsilyl)-4-pentyn-1-ol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a pentyn-1-ol backbone. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups and a pentynyl chain. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making it useful in various applications, particularly in organic synthesis and material science.
Mechanism of Action
Target of Action
5-(Trimethylsilyl)-4-pentyn-1-ol, also known as 5-(Trimethylsilyl)pent-4-yn-1-ol, is a compound that belongs to the class of organic compounds known as trimethylsilyl ethers . The primary targets of this compound are often non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . The trimethylsilyl group in the compound substitutes a hydrogen in the hydroxyl groups on these targets, forming trimethylsiloxy groups .
Mode of Action
The compound interacts with its targets through a process known as trimethylsilylation . This process involves the substitution of a trimethylsilyl group for a hydrogen in the hydroxyl groups on the target compounds . This substitution results in the formation of trimethylsiloxy groups on the molecule .
Biochemical Pathways
It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile . This often makes the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Pharmacokinetics
It is known that trimethylsilyl groups can increase the volatility of a compound , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of trimethylsiloxy groups on the target molecules . This can increase the volatility of the target compounds, making them more amenable to analysis by gas chromatography or mass spectrometry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could potentially interfere with the trimethylsilylation process . Additionally, factors such as temperature and pH could also impact the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)-4-pentyn-1-ol typically involves the reaction of trimethylsilylacetylene with formaldehyde in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the acetylide anion attacks the carbonyl carbon of formaldehyde, followed by protonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of automated systems for the addition of reagents and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)-4-pentyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne moiety can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing conditions.
Substitution: Trimethylsilyl chloride (TMSCl) and bis(trimethylsilyl)acetamide (BSA) are commonly used for silylation reactions.
Major Products Formed
Oxidation: Formation of 5-(Trimethylsilyl)-4-pentynal or 5-(Trimethylsilyl)-4-pentynoic acid.
Reduction: Formation of 5-(Trimethylsilyl)-4-penten-1-ol or 5-(Trimethylsilyl)-pentan-1-ol.
Substitution: Formation of various substituted pentyn-1-ol derivatives.
Scientific Research Applications
5-(Trimethylsilyl)-4-pentyn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar in structure but lacks the hydroxyl group.
5-(Trimethylsilyl)-2-pentyn-1-ol: Similar but with a different position of the alkyne moiety.
Trimethylsilylpropargyl alcohol: Similar but with a propargyl instead of a pentynyl chain.
Uniqueness
5-(Trimethylsilyl)-4-pentyn-1-ol is unique due to the combination of its trimethylsilyl group and the specific positioning of the alkyne and hydroxyl groups. This unique structure imparts distinct reactivity and makes it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
5-trimethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-10(2,3)8-6-4-5-7-9/h9H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAMNSEAAPIRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375384 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13224-84-5 | |
| Record name | 5-(Trimethylsilyl)-4-pentyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Trimethylsilyl-4-pentyn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-(Trimethylsilyl)-4-pentyn-1-ol used in the synthesis of PS–PMMA–PLA triblock bottlebrush copolymers?
A1: this compound serves as a precursor for the polystyrene (PS) blocks in the triblock copolymer. The synthesis utilizes a sequential approach:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


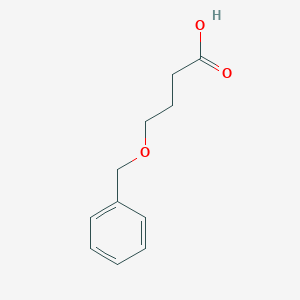
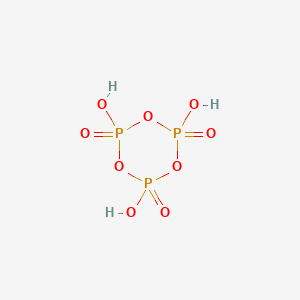
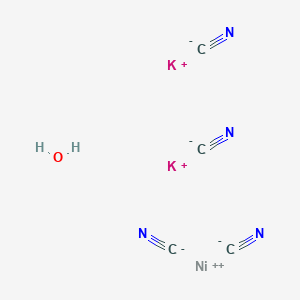
![disodium;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B83365.png)
![[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate](/img/structure/B83368.png)
